1,7-Dibromo-dibenzofuran
Overview
Description
1,7-Dibromo-dibenzofuran: is a brominated derivative of dibenzofuran, an aromatic heterocyclic compound Dibenzofuran consists of two benzene rings fused to a central furan ring The addition of bromine atoms at the 1 and 7 positions of the dibenzofuran structure results in this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,7-Dibromo-dibenzofuran can be synthesized through the bromination of dibenzofuran. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 1 and 7 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where dibenzofuran is reacted with bromine or brominating agents in controlled environments to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,7-Dibromo-dibenzofuran undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atoms can be replaced by other substituents through electrophilic substitution reactions.
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents such as alkoxides, amines, and thiolates can be used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an alkoxy-dibenzofuran derivative.
Scientific Research Applications
1,7-Dibromo-dibenzofuran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,7-Dibromo-dibenzofuran involves its interaction with molecular targets and pathways. The bromine atoms can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Dibenzofuran: The parent compound without bromine atoms.
1,3-Dibromo-dibenzofuran: A brominated derivative with bromine atoms at the 1 and 3 positions.
1,9-Dibromo-dibenzofuran: A brominated derivative with bromine atoms at the 1 and 9 positions.
Uniqueness: 1,7-Dibromo-dibenzofuran is unique due to the specific positioning of the bromine atoms, which can influence its chemical reactivity and properties. This makes it distinct from other brominated dibenzofuran derivatives and allows for specific applications in research and industry.
Properties
IUPAC Name |
1,7-dibromodibenzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTPPPWXNHSMLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)Br)C(=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423826 | |
Record name | 1,7-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-27-4 | |
Record name | 1,7-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50423826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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